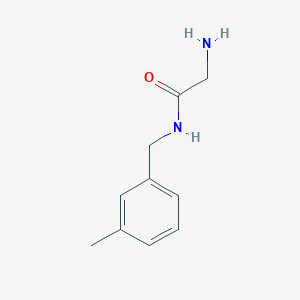

2-Amino-N-(3-methyl-benzyl)-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(3-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-3-2-4-9(5-8)7-12-10(13)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUWRWQMXLSQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methyl-benzyl)-acetamide typically involves the reaction of 3-methylbenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3-Methylbenzylamine is reacted with acetic anhydride in the presence of a base such as pyridine.

Step 2: The reaction mixture is stirred at room temperature for several hours.

Step 3: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-(3-methyl-benzyl)-acetamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methyl-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules, allowing chemists to create derivatives with enhanced properties or functions.

- Reactivity Studies: It can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of nitroso or nitro derivatives and substituted benzyl derivatives.

Biology

- Biological Activity: Research has indicated that 2-Amino-N-(3-methyl-benzyl)-acetamide may exhibit biological activity, particularly in modulating enzyme functions and interacting with biomolecules. Its mechanism of action involves binding to specific molecular targets, which can lead to various biological effects.

- Potential Therapeutic Uses: Studies suggest its potential as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

- Drug Development: The compound is being explored for its therapeutic properties, particularly in treating conditions such as cancer and infections. Its structural characteristics allow it to interact with biological targets effectively.

- Case Studies: Recent research has highlighted its role in developing selective inhibitors for prostate cancer therapeutics, showcasing its potential in oncology.

Industry

- Material Science: 2-Amino-N-(3-methyl-benzyl)-acetamide is utilized in developing new materials and chemical processes, contributing to advancements in polymer chemistry and materials engineering.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methyl-benzyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-amino-N-(3-methyl-benzyl)-acetamide, highlighting substituent variations, molecular properties, and applications:

Key Comparative Findings

Substituent Effects on Bioactivity

- Aromatic vs. Heterocyclic Groups :

- The 3-methylbenzyl group in the target compound enhances lipophilicity compared to heterocyclic substituents (e.g., 4-methylthiazole in ), which may influence membrane permeability in drug design.

- Midodrine Hydrochloride ’s dimethoxyphenethyl group introduces vasoconstrictive activity via α-adrenergic receptor agonism, a property absent in the target compound .

Pharmacological Potential

- Glycinexylidide ’s 2,6-dimethylphenyl group mimics lidocaine’s anesthetic pharmacophore, highlighting how substituent position (ortho vs. para) dictates biological activity .

- Arylsulfinyl derivatives () demonstrate targeted enzyme inhibition, suggesting that electron-withdrawing groups (e.g., sulfinyl) enhance binding to bacterial tRNA synthetases.

Challenges and Opportunities

- Unmet Potential: Unlike N-(3-acetyl-2-thienyl)acetamides (), which serve as intermediates for advanced thiophene chemistry, the target compound’s applications remain underexplored, warranting further investigation into its reactivity and bioactivity.

Biological Activity

2-Amino-N-(3-methyl-benzyl)-acetamide, also known by its CAS number 938336-81-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

2-Amino-N-(3-methyl-benzyl)-acetamide has the following chemical formula:

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

The structure features an amine group, a benzyl moiety, and an acetamide functional group, which contribute to its reactivity and biological interactions.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Biological Activity Studies

Recent studies have explored the biological activities of various derivatives of benzylamine compounds similar to 2-Amino-N-(3-methyl-benzyl)-acetamide. These studies provide insights into the potential efficacy and safety profile of this compound.

Case Studies:

- Anticancer Activity : Research indicates that related benzylamine derivatives have shown promising activity against prostate cancer cells. Selective inhibitors designed from benzylamine frameworks demonstrated IC50 values in the low nanomolar range (e.g., 75 nM), suggesting strong anticancer potential .

- Antimicrobial Properties : Compounds structurally related to 2-Amino-N-(3-methyl-benzyl)-acetamide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Comparative Analysis

To better understand the unique properties of 2-Amino-N-(3-methyl-benzyl)-acetamide, a comparison with similar compounds is beneficial.

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| 2-Amino-N-(3-methyl-benzyl)-acetamide | TBD | Potential anticancer and antimicrobial |

| N-(2-(4-chlorophenoxy)phenyl)acetamide | 75 | Prostate cancer inhibitor |

| N-(4-fluorophenyl)acetamide | TBD | Antimicrobial activity |

Note: TBD = To Be Determined.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Amino-N-(3-methyl-benzyl)-acetamide, and how do they influence its chemical reactivity?

- Methodological Answer : The compound contains an acetamide backbone with a 3-methylbenzyl substituent and an amino group. The electron-donating methyl group on the benzyl ring may enhance aromatic stability, while the amino group enables nucleophilic reactions (e.g., acylations). The amide bond’s rigidity affects conformational flexibility, influencing interactions with biological targets. Structural analogs in highlight the importance of substituent positioning on reactivity .

Q. What synthetic routes are recommended for preparing 2-Amino-N-(3-methyl-benzyl)-acetamide in academic settings?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Condensation of 3-methylbenzylamine with a protected amino-acetic acid derivative.

- Step 2 : Deprotection under acidic/basic conditions to yield the free amino group.

Key conditions include anhydrous solvents (e.g., THF), catalysts like EDCI/HOBt for amide coupling, and controlled temperatures (0–25°C) to minimize side reactions. details similar protocols for acetamide derivatives, emphasizing purity control via recrystallization .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : Confirms structural integrity (e.g., δ 2.3 ppm for methyl groups, δ 7.2–7.4 ppm for aromatic protons).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 207).

- HPLC : Assesses purity (>95% required for biological assays). underscores HPLC methods for detecting related substances .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.

- Catalyst Screening : Test coupling agents like DCC or PyBOP for efficiency.

- Temperature Gradients : Use gradual heating (e.g., 40°C → 70°C) to prevent decomposition.

highlights proprietary reaction conditions for analogous compounds, suggesting iterative optimization via Design of Experiments (DoE) .

Q. What strategies address contradictory bioactivity data across studies involving this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM).

- Batch Purity Analysis : Use LC-MS to rule out impurities ().

- Target-Specific Assays : Compare activity against related enzymes/receptors (e.g., kinases vs. GPCRs). notes variability in biological mechanisms due to structural flexibility .

Q. How does 2-Amino-N-(3-methyl-benzyl)-acetamide interact with biological targets at the molecular level?

- Methodological Answer :

- Computational Docking : Use tools like AutoDock Vina to predict binding modes to targets (e.g., bacterial aminoacyl-tRNA synthetase, per ).

- In Vitro Binding Assays : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity. demonstrates hydrogen bonding (N–H···O) and π-π stacking as key interactions in analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.